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Compound of Interest

Compound Name: Benzene, (1-diazoethyl)-

Cat. No.: B15483788

An In-Depth Technical Guide to Benzene, (1-
diazoethyl)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzene, (1-diazoethyl)-, a diazo
compound with potential applications in organic synthesis and medicinal chemistry. This
document details its nomenclature, chemical properties, synthesis protocols, and potential
biological relevance, presenting data in a clear and accessible format for scientific
professionals.

Nomenclature and Chemical Properties

Benzene, (1-diazoethyl)-, also known by a variety of synonyms, is an organic compound
featuring a diazo group attached to an ethylbenzene backbone. A comprehensive list of its
alternative names is provided below to facilitate literature searches and chemical database
inquiries.

Table 1: Synonyms and Alternative Names for Benzene, (1-diazoethyl)-
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Systematic & Common Names Registry Numbers & Identifiers
Benzene, (1-diazoethyl)- CAS Number: 22293-10-3
1-Diazo-1-phenylethane Molecular Formula: C8H8N2

InChl Key: ZJUUFFQSHKFHKD-

1-Diazoethylbenzene
UHFFFAOYSA-N

1-Phenyl-1-diazoethane

1-Phenyldiazoethane

Methyl phenyl diazomethane

Table 2: Physicochemical Properties of Benzene, (1-diazoethyl)-

Property Value
Molecular Weight 132.16 g/mol
Canonical SMILES CC(=[N+]=[N-))C1=CC=CC=C1

) Not well-documented, likely an oil or low-melting
Physical State "
soli

- Expected to be soluble in common organic
Solubility
solvents

Synthesis of Benzene, (1-diazoethyl)-

The synthesis of Benzene, (1-diazoethyl)- is typically achieved through a two-step process.
The first step involves the formation of acetophenone hydrazone from acetophenone. The
subsequent step is the oxidation of the hydrazone to the corresponding diazo compound. While
a specific detailed protocol for this exact molecule is not widely published, a general and
reliable method involves the use of mercuric oxide for the oxidation step.

Experimental Protocol: Synthesis of Acetophenone
Hydrazone (Precursor)
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This procedure outlines the synthesis of the immediate precursor to Benzene, (1-diazoethyl)-.

Materials:

Acetophenone

Hydrazine hydrate

Ethanol

Glacial acetic acid (catalyst)

Procedure:

In a round-bottom flask, dissolve acetophenone in ethanol.
e Add a catalytic amount of glacial acetic acid to the solution.
o Slowly add hydrazine hydrate to the mixture at room temperature with stirring.

o The reaction mixture is then typically stirred for several hours to ensure complete formation
of the hydrazone.

e The progress of the reaction can be monitored by thin-layer chromatography (TLC).

e Upon completion, the solvent is removed under reduced pressure. The crude product can be
purified by recrystallization or column chromatography to yield pure acetophenone
hydrazone.

Experimental Protocol: Oxidation of Acetophenone
Hydrazone to Benzene, (1-diazoethyl)-

This protocol is a generalized procedure based on the oxidation of hydrazones to diazo
compounds using mercuric oxide.

Materials:

» Acetophenone hydrazone
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Yellow mercuric oxide (HgO)
Anhydrous sodium sulfate
Anhydrous diethyl ether (or other suitable solvent)

Saturated aqueous solution of potassium carbonate

Procedure:

In a flask protected from light, suspend acetophenone hydrazone in anhydrous diethyl ether.

Add yellow mercuric oxide and anhydrous sodium sulfate to the suspension. The mercuric
oxide acts as the oxidizing agent, while sodium sulfate removes the water formed during the
reaction.

The mixture is stirred vigorously at room temperature. The reaction is typically accompanied
by a color change and the evolution of nitrogen gas (caution: perform in a well-ventilated
fume hood).

The reaction progress should be monitored by TLC.

After the reaction is complete, the solid residue (mercury salts and sodium sulfate) is
removed by filtration.

The filtrate, containing the diazo compound, should be handled with care as diazoalkanes
can be unstable. The solvent can be carefully removed under reduced pressure at low
temperature to yield Benzene, (1-diazoethyl)-.

Table 3: Typical Reaction Parameters for Hydrazone Oxidation
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Parameter Condition

Oxidizing Agent Yellow Mercuric Oxide (HgO)
Solvent Anhydrous Diethyl Ether
Temperature Room Temperature

Reaction Time Varies, monitor by TLC

Work-up Filtration, careful solvent removal

Spectroscopic Characterization

While experimental spectra for Benzene, (1-diazoethyl)- are not readily available in public
databases, predicted spectroscopic data can be inferred from the known chemical shifts of
similar structures.

Table 4: Predicted *H and *C NMR Chemical Shifts for Benzene, (1-diazoethyl)-

Predicted Chemical Predicted Chemical
1H NMR _ 13C NMR _

Shift (ppm) Shift (ppm)
Aromatic Protons 7.2-7.5(m) Aromatic Carbons 120 - 140
Methyl Protons ~2.1 (s) Diazo Carbon ~50 - 60
Methyl Carbon ~15-25

Note: Predicted values are based on typical chemical shifts for similar functional groups and
may vary from experimental data.

Infrared (IR) Spectroscopy: The IR spectrum of Benzene, (1-diazoethyl)- is expected to show
a characteristic strong absorption band for the diazo group (N=N stretch) in the region of 2050-
2150 cm~1. Aromatic C-H and C=C stretching vibrations would also be present.

Biological Activity and Applications in Drug
Development
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Diazo compounds are a class of molecules with diverse biological activities and are
increasingly utilized in drug discovery and development. Their utility stems from their unique
reactivity, which allows them to act as bioorthogonal chemical reporters and to participate in
"click chemistry" reactions.

Cytotoxicity

While specific cytotoxic data for Benzene, (1-diazoethyl)- is not available, diazo-containing
compounds have been investigated for their potential as anticancer agents. The diazo group
can be a key pharmacophore, with some natural products containing this moiety exhibiting
potent cytotoxic effects. The mechanism of action is often attributed to the ability of the diazo
compound to alkylate biological macromolecules such as DNA and proteins, leading to cell
death. Further research is needed to determine the specific cytotoxic profile of Benzene, (1-
diazoethyl)- against various cancer cell lines.

Bioorthogonal Chemistry and Drug Discovery

The diazo group can participate in bioorthogonal reactions, such as 1,3-dipolar cycloadditions
with strained alkynes. This reactivity allows for the specific labeling of biomolecules in a
complex biological environment. In drug discovery, a molecule like Benzene, (1-diazoethyl)-
could potentially be incorporated into a larger drug candidate as a handle for attaching imaging
agents, drug delivery systems, or for target identification studies.

Visualizations
Synthesis Workflow

The following diagram illustrates the two-step synthesis of Benzene, (1-diazoethyl)- from
acetophenone.
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Caption: Synthetic route to Benzene, (1-diazoethyl)-.
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Potential Application in Bioorthogonal Chemistry

This diagram depicts the conceptual use of a diazo compound in a bioorthogonal labeling
reaction.

Cellular Environment
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1,3-Dipolar

Diazo-tagged Probe Cycloaddition N | Jbeled Biomolecule

(e.g., derivatized Benzene, (1-diazoethyl)-)

Strained Alkyne \
(with reporter tag))

Click to download full resolution via product page
Caption: Bioorthogonal labeling using a diazo compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The
synthesis and handling of diazo compounds should only be performed by trained professionals
in a properly equipped laboratory due to their potential instability and toxicity.

 To cite this document: BenchChem. [Synonyms and alternative names for Benzene, (1-
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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